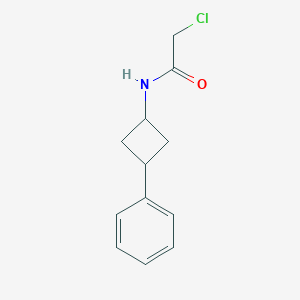
2-Chloro-N-(3-phenylcyclobutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3-phenylcyclobutyl)acetamide is an organic compound with the molecular formula C12H14ClNO This compound features a chloroacetamide group attached to a phenyl-substituted cyclobutyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-phenylcyclobutyl)acetamide typically involves the reaction of 3-phenylcyclobutanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-phenylcyclobutanamine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
化学反応の分析
Types of Reactions
2-Chloro-N-(3-phenylcyclobutyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used (e.g., azide, thiocyanate derivatives).
Hydrolysis: The major products are 3-phenylcyclobutanamine and chloroacetic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
科学的研究の応用
Medicinal Chemistry
2-Chloro-N-(3-phenylcyclobutyl)acetamide has garnered attention for its potential pharmacological properties. Research indicates that it exhibits significant antimicrobial activity , which may be attributed to the chloroacetamide group’s ability to interact with specific enzymes or receptors, potentially inhibiting their activity. The presence of the phenylcyclobutyl moiety enhances its lipophilicity, improving bioavailability and efficacy in biological systems.
Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of chloroacetamides, including this compound, showed promising results against various microbial strains. The mechanism of action likely involves disruption of microbial cell functions through enzyme inhibition.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including nucleophilic substitutions and hydrolysis, leading to the formation of diverse derivatives that may possess novel biological activities .
Table: Comparison of Reaction Products
| Reaction Type | Major Products Formed |
|---|---|
| Nucleophilic Substitution | Depends on nucleophile used (e.g., azide derivatives) |
| Hydrolysis | 3-Phenylcyclobutanamine and chloroacetic acid |
| Oxidation/Reduction | Products vary based on specific conditions |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound can effectively bind through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding. Such insights are crucial for understanding its mechanism of action and potential therapeutic effects.
Potential Therapeutic Applications
The therapeutic applications of this compound extend beyond antimicrobial properties. Its ability to modify enzyme activity positions it as a candidate for drug development targeting various diseases.
Case Study: Inhibition Studies
In vitro studies have shown that compounds similar to this compound can inhibit key enzymes involved in disease pathways, such as proteases linked to viral replication. This highlights the compound's potential as a lead structure for developing antiviral agents .
作用機序
The mechanism of action of 2-Chloro-N-(3-phenylcyclobutyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to modifications in the activity or function of the target molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-Chloro-N-(3-cyanophenyl)acetamide
- 2-Chloro-N-(3-methoxybenzyl)acetamide
Uniqueness
2-Chloro-N-(3-phenylcyclobutyl)acetamide is unique due to the presence of the phenyl-substituted cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
2-chloro-N-(3-phenylcyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-12(15)14-11-6-10(7-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAQWVJAZCIGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)CCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













